13,14-Dihydroretinol

Nuclear Receptor Pharmacology Transcriptional Regulation Retinoid Biology

13,14-Dihydroretinol is a naturally occurring metabolite of all-trans-retinol (Vitamin A), characterized by the stereospecific saturation of the C13–C14 double bond. It is generated endogenously by the enzyme retinol saturase (RetSat) and serves as a precursor to other bioactive dihydroretinoids, including 13,14-dihydroretinoic acid.

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
CAS No. 115797-14-3
Cat. No. B017957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydroretinol
CAS115797-14-3
Synonyms13,14-Dihydro-all-trans-retinol;  13,14-Dihydroretinol; 
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
InChIInChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
InChIKeyOVBOQVAIYMSUDT-HRYGCDPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,14-Dihydroretinol (CAS: 115797-14-3): A Structurally Distinct Vitamin A Metabolite for Specialized Research


13,14-Dihydroretinol is a naturally occurring metabolite of all-trans-retinol (Vitamin A), characterized by the stereospecific saturation of the C13–C14 double bond [1]. It is generated endogenously by the enzyme retinol saturase (RetSat) and serves as a precursor to other bioactive dihydroretinoids, including 13,14-dihydroretinoic acid [2]. Unlike retinol, which exerts broad effects through multiple metabolites, 13,14-dihydroretinol and its downstream products represent a more specialized branch of vitamin A metabolism with distinct receptor activation profiles and physiological roles, making it a critical tool for dissecting retinoid biology [3].

Why Generic Retinoids Cannot Substitute for 13,14-Dihydroretinol in Targeted Research


Substituting 13,14-dihydroretinol with other retinoids like all-trans-retinol or all-trans-retinoic acid will not recapitulate its specific biological signature. The metabolism of 13,14-dihydroretinol yields a distinct class of dihydroretinoids with a narrow transcriptional profile, primarily targeting retinoic acid receptors (RARs) but not retinoid X receptors (RXRs) [1]. In cell-based assays, its oxidized form, (R)-all-trans-13,14-dihydroretinoic acid, displays a potency in RAR-controlled gene activation that is "much lower" than that of all-trans-retinoic acid, despite showing comparable activity in cell-free coactivator recruitment assays [2]. This functional divergence underscores that 13,14-dihydroretinol engages a unique, more constrained set of signaling pathways. Using generic alternatives would introduce confounding effects from RXR signaling and broader transcriptional activity, thereby obscuring the specific roles of the dihydroretinoid branch of Vitamin A metabolism.

Quantifiable Differentiation of 13,14-Dihydroretinol Against Closest Analogs


Narrow Nuclear Receptor Selectivity vs. Broad-Acting Retinoic Acid

In a screen of 25 human nuclear receptors, dihydroretinoids, including metabolites of 13,14-dihydroretinol, demonstrated a narrow transcriptional profile limited primarily to activation of retinoic acid receptors (RARs) [1]. In contrast, all-trans-retinoic acid (ATRA) is known to activate both RAR and retinoid X receptor (RXR) heterodimers. Furthermore, while the dihydroretinoid metabolite (R)-all-trans-13,14-dihydroretinoic acid exhibited comparable potency to ATRA in promoting RAR-coactivator peptide interactions in a cell-free assay, its potency in activating RAR-controlled genes in cell-based assays was significantly lower [1]. This highlights a key difference in intracellular handling and signaling potency compared to the primary active metabolite ATRA.

Nuclear Receptor Pharmacology Transcriptional Regulation Retinoid Biology

Enantioselective RAR Agonism and Adipogenesis Inhibition

The biological activity of 13,14-dihydroretinoids is stereospecific. The naturally occurring (13R)-all-trans-13,14-dihydroretinoic acid is a weaker agonist of the retinoic acid receptor (RAR) than its synthetic (13S) enantiomer [1]. This enantioselective recognition is functionally significant, as the more potent (13S) enantiomer also inhibits adipose differentiation more effectively than the (13R) enantiomer [1].

Enantioselectivity Adipocyte Differentiation RAR Agonism

Chromatographic Distinction from Structurally Similar Retinoids

13,14-Dihydroretinol can be reliably differentiated and quantified from other retinoids using high-performance liquid chromatography (HPLC). An established normal-phase HPLC method demonstrates that all-trans-13,14-dihydroretinol has a unique retention time, eluting between 13-cis-retinol and 9,13-di-cis-retinol [1]. A separate study validated a method for the clear chromatographic separation of all-trans-13,14-dihydroretinol (DROH) from its parent compound, all-trans-retinol (ROH), and other retinoids like retinyl acetate and retinyl palmitate in complex biological matrices such as mouse liver [2].

Analytical Chemistry HPLC Method Development Retinoid Quantification

Optimal Application Scenarios for 13,14-Dihydroretinol in Scientific Research


Dissecting RAR-Specific vs. RXR-Mediated Gene Regulation

13,14-Dihydroretinol is the ideal tool for studies aiming to isolate and characterize transcriptional responses mediated specifically by retinoic acid receptors (RARs). As its metabolites activate RAR/RXR heterodimers but not RXR homodimers, it allows researchers to bypass the confounding activation of RXR signaling pathways that occurs with all-trans-retinoic acid (ATRA) [1]. This is particularly valuable in fields like developmental biology and oncology, where the distinct contributions of RAR and RXR pathways are of critical interest.

Investigating the Role of Retinol Saturase (RetSat) in Adipocyte Biology and Metabolic Disease

In models of adipogenesis and metabolic disease, 13,14-dihydroretinol serves as a crucial probe for understanding the function of its producing enzyme, RetSat. Given that RetSat expression is required for PPARγ activation and adipocyte differentiation, and that the (13S) enantiomer of its metabolite potently inhibits this process, the compound is essential for mechanistic studies [1]. It can be used to rescue phenotypes in RetSat-deficient models or to explore the enzyme's role in obesity and insulin resistance, where generic retinoids would not replicate the specific dihydroretinoid-mediated effects.

Analytical Standard for Quantifying Dihydroretinoids in Biological Matrices

Given its established and unique retention time in HPLC analyses, authentic 13,14-dihydroretinol is an indispensable analytical standard [1]. Researchers studying the metabolism of vitamin A, particularly in tissues like the liver, kidney, or retina, require this compound to accurately identify and quantify endogenous dihydroretinoid levels. Its use ensures specificity and accuracy in studies investigating the dysregulation of this novel branch of vitamin A metabolism in various disease states.

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